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molecular formula C16H10ClNO3 B3331860 6-[(2-chloro-4-pyridinyl)oxy]-1-Naphthalenecarboxylic acid CAS No. 861880-86-6

6-[(2-chloro-4-pyridinyl)oxy]-1-Naphthalenecarboxylic acid

Cat. No. B3331860
M. Wt: 299.71 g/mol
InChI Key: UBUGMQQOLUUBBP-UHFFFAOYSA-N
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Patent
US08178557B2

Procedure details

6-hydroxy-1-napthoic acid (3.2 g, 17 mmol) was reacted with 2,4-dichloropyridine (2.5 g, 17 mmol) and Cs2CO3 (16.6 g, 51 mmol) under the conditions of Example 421 step a to furnish the title compound as a brown solid. MS (ESI, pos. ion) m/z: 300.4 (M+1). Mass Calc'd for C16H10ClNO3: 299.708.
Quantity
3.2 g
Type
reactant
Reaction Step One
Quantity
2.5 g
Type
reactant
Reaction Step One
Name
Cs2CO3
Quantity
16.6 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:3]=[C:4]2[C:9](=[CH:10][CH:11]=1)[C:8]([C:12]([OH:14])=[O:13])=[CH:7][CH:6]=[CH:5]2.[Cl:15][C:16]1[CH:21]=[C:20](Cl)[CH:19]=[CH:18][N:17]=1.C([O-])([O-])=O.[Cs+].[Cs+]>>[Cl:15][C:16]1[CH:21]=[C:20]([O:1][C:2]2[CH:3]=[C:4]3[C:9](=[CH:10][CH:11]=2)[C:8]([C:12]([OH:14])=[O:13])=[CH:7][CH:6]=[CH:5]3)[CH:19]=[CH:18][N:17]=1 |f:2.3.4|

Inputs

Step One
Name
Quantity
3.2 g
Type
reactant
Smiles
OC=1C=C2C=CC=C(C2=CC1)C(=O)O
Name
Quantity
2.5 g
Type
reactant
Smiles
ClC1=NC=CC(=C1)Cl
Name
Cs2CO3
Quantity
16.6 g
Type
reactant
Smiles
C(=O)([O-])[O-].[Cs+].[Cs+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
ClC1=NC=CC(=C1)OC=1C=C2C=CC=C(C2=CC1)C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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